N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide
Description
This compound features a pyrano[4,3-c]pyrazole core substituted with a trifluoromethyl group at the 3-position. A two-carbon ethyl linker connects the pyrano-pyrazole moiety to a picolinamide group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the picolinamide may contribute to hydrogen bonding or target engagement.
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)13-10-9-24-8-4-12(10)22(21-13)7-6-20-14(23)11-3-1-2-5-19-11/h1-3,5H,4,6-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQYIXAMUFHUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, highlighting its antitumor properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.27 g/mol. Its structure includes a trifluoromethyl group and a pyrano-pyrazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄F₃N₃O₃ |
| Molecular Weight | 329.27 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. Although specific data on this compound is limited, related compounds have shown promising results.
Case Study: Related Compounds
In a study evaluating various pyridine amide derivatives, several exhibited significant inhibitory effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, a derivative similar to our compound demonstrated IC50 values of 3.22 µM against A549 cells, outperforming established drugs like Golvatinib .
Table 2: Antitumor Activities of Related Compounds
| Compound | Cell Line | IC50 (µM) ± SD |
|---|---|---|
| B26 | A549 | 3.22 ± 0.12 |
| B26 | HeLa | 4.33 ± 0.09 |
| B26 | MCF-7 | 5.82 ± 0.09 |
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, some derivatives have been shown to induce apoptosis and inhibit angiogenesis in tumor models .
Pharmacological Properties
Apart from antitumor activity, compounds similar to this compound may exhibit other pharmacological properties such as anti-inflammatory and antimicrobial activities. However, specific studies focusing on our compound are still needed to confirm these effects.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives display effective inhibition against a range of microorganisms, including Gram-negative bacteria such as Pseudomonas aeruginosa and fungi like Penicillium chrysogenum. The presence of electron-withdrawing groups in the structure enhances this activity, indicating potential for developing new antimicrobial agents .
Antioxidant Properties
Compounds containing the trifluoromethyl group have been associated with antioxidant activities. This is particularly relevant in the context of preventing oxidative stress-related diseases. The incorporation of such moieties into the molecular framework of N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide may enhance its efficacy as an antioxidant agent .
Cancer Research
Emerging studies suggest that derivatives of this compound may serve as potential anticancer agents. The structural features that allow for interaction with biological targets such as protein kinases could be exploited for therapeutic applications in oncology. Research focused on similar compounds has reported promising results in inhibiting cancer cell proliferation .
Agricultural Applications
Pesticidal Properties
The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Its efficacy against specific plant pathogens could be explored further in agricultural settings to develop safer and more effective crop protection strategies.
Materials Science
Polymer Chemistry
The incorporation of trifluoromethylated compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and chemical resistance. The unique interactions offered by the trifluoromethyl group can lead to innovations in developing advanced materials for various industrial applications.
Summary Table of Applications
| Field | Application | Remarks |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various microorganisms; potential for drug development. |
| Antioxidant Properties | May help in preventing oxidative stress-related diseases. | |
| Cancer Research | Potential anticancer agent; interaction with protein kinases under study. | |
| Agricultural Science | Pesticidal Properties | Potential use in crop protection against pathogens. |
| Materials Science | Polymer Chemistry | Enhances thermal stability and chemical resistance in polymers. |
Case Studies
- Antimicrobial Efficacy Study : A study published in RSC Advances reported on the synthesis and antimicrobial evaluation of pyrazole derivatives, including those similar to this compound). Results indicated significant inhibition against Mycobacterium smegmatis and other pathogens at varying concentrations .
- Antioxidant Activity Evaluation : Research conducted on fluorinated pyrazole compounds highlighted their capacity to scavenge free radicals effectively. The DPPH assay demonstrated that these compounds possess substantial antioxidant properties, suggesting their potential application in nutraceuticals or pharmaceuticals aimed at oxidative stress mitigation .
- Polymer Enhancement Experiment : Investigations into the incorporation of trifluoromethylated pyrazoles into polymer composites revealed improved thermal properties and durability, making them suitable for applications requiring enhanced material performance under extreme conditions .
Comparison with Similar Compounds
Structural Analogues from Molecules (2011)
The 2011 study synthesized quinolone/naphthyridine-carboxylic acid derivatives fused with pyrazolo-pyridine cores. While distinct from the target compound’s pyrano-pyrazole scaffold, these share key features:
- Core similarity: Bicyclic heterocycles (pyrazolo-pyridine vs. pyrano-pyrazole) fused with aromatic systems.
- Substituent trends : Fluorine atoms (e.g., 6-fluoro, 8-difluoromethoxy) and trifluoromethyl groups are prevalent, aligning with the target compound’s trifluoromethyl substitution.
- Physicochemical properties : All compounds exhibit high thermal stability (melting points >300°C), suggesting strong crystalline packing, a trait likely shared by the target compound due to its rigid core and polar amide group .
Table 1: Key Structural and Physical Comparisons
| Compound | Core Structure | Key Substituents | Melting Point (°C) |
|---|---|---|---|
| Target Compound | Pyrano[4,3-c]pyrazole | 3-CF₃, ethyl-picolinamide | Not reported |
| 8a (Molecules 2011) | Pyrazolo[4,3-c]pyridine | Cyclopropyl, 6-fluoro, carboxylic acid | >300 |
| 8f (Molecules 2011) | Pyrazolo[4,3-c]pyridine | Cyclopropyl, 8-difluoromethoxy | >300 |
Functional Analogues: Goxalapladib (Pharmaceutical Forum 2006)
Goxalapladib (CAS-412950-27-7) is a naphthyridine-acetamide derivative with:
- Structural divergence: A 1,8-naphthyridine core vs. pyrano-pyrazole.
- Shared motifs : Trifluoromethyl biphenyl and fluorine-rich substituents, emphasizing the role of fluorine in enhancing pharmacokinetics.
Key Functional Differences
- Target engagement : Goxalapladib’s piperidinyl and biphenyl groups suggest interaction with lipoprotein-associated phospholipase A2 (Lp-PLA2), while the target compound’s picolinamide may engage metal ions or kinases.
- Synthetic complexity : Goxalapladib’s multi-step synthesis (e.g., acetamide branching) contrasts with the target compound’s simpler ethyl linker.
Research Findings and Implications
Metabolic and Bioavailability Insights
Therapeutic Potential
- Antibacterial activity: Structural resemblance to fluoroquinolones (e.g., 8a–8f) suggests possible DNA gyrase inhibition, though the picolinamide group could redirect mechanism .
- Central nervous system (CNS) penetration : The ethyl-picolinamide linker may enhance blood-brain barrier permeability compared to carboxylic acid derivatives.
Q & A
Q. Q1: What are the key synthetic routes for preparing N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide, and how do reaction conditions influence yield?
Answer: The synthesis of pyrano[4,3-c]pyrazole derivatives typically involves multi-component reactions (MCRs) under acid or base catalysis. For example, a general protocol for dihydropyrano[2,3-c]pyrazol-6-amines involves combining aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol-water (1:1) at 80°C with NaHSO₄ as a catalyst (yields ~70–80%) . For the target compound, modifications may include substituting the aldehyde with a trifluoromethyl-containing precursor and introducing the picolinamide moiety via post-synthetic alkylation or coupling. Reaction parameters such as solvent polarity (DMF vs. THF), temperature (80–100°C), and catalyst choice (e.g., K₂CO₃ for nucleophilic substitutions) significantly affect regioselectivity and purity. Silica gel chromatography is commonly used for purification .
Q. Q2: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm the pyrano[4,3-c]pyrazole core and substituents. For example, the dihydropyran proton resonates at δ 4.2–4.5 ppm, while the pyrazole protons appear as singlets near δ 6.5–7.2 ppm .
- LC-MS : To verify molecular weight (e.g., [M+H]⁺ for C₁₆H₁₅F₃N₄O₂ would be 357.12) and detect impurities.
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl groups (amide or ester) .
- X-ray Crystallography : For unambiguous structural confirmation, as seen in related pyrazolopyran derivatives .
Advanced Research Questions
Q. Q3: How can computational modeling predict the compound’s binding affinity to biological targets, and what validation methods are recommended?
Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like kinases or inflammatory enzymes. For example:
- Docking : Use the PyMOL-Schrödinger suite to simulate binding to COX-2 or TNF-α, leveraging the trifluoromethyl group’s hydrophobic interactions .
- Free Energy Calculations : MM-GBSA/PBSA methods quantify binding energies.
- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values). Discrepancies may arise from solvent effects or protein flexibility, requiring iterative refinement of models .
Q. Q4: What strategies resolve contradictions in bioactivity data across studies (e.g., anti-inflammatory vs. negligible activity)?
Answer: Conflicting results may stem from:
- Experimental Design : Variations in cell lines (e.g., RAW 264.7 vs. THP-1) or assay conditions (e.g., LPS concentration in inflammation models).
- Structural Analogues : Subtle differences in substituents (e.g., 4-fluorophenyl vs. 3,4-dimethoxyphenyl) alter pharmacokinetics .
- Methodology : Standardize protocols (e.g., MTT assay vs. luminescence-based viability tests) and include positive controls (e.g., diclofenac for anti-inflammatory studies) .
Q. Q5: How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?
Answer: SAR strategies include:
- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability. Compare analogues with -CF₃ vs. -CH₃ at position 3 .
- Picolinamide Moiety : Modify the ethyl linker length (n=1 vs. n=2) to balance solubility and target engagement.
- Pyran Ring Saturation : 6,7-Dihydro vs. fully unsaturated pyran affects conformational flexibility and binding .
Methodological Challenges and Solutions
Q. Q6: What are common pitfalls in scaling up synthesis, and how can process control mitigate them?
Answer:
- Issue : Low yield in MCRs due to competing side reactions (e.g., imine vs. Knoevenagel pathways).
- Solution : Use real-time monitoring (e.g., in situ IR or HPLC) and adjust stoichiometry (e.g., excess malononitrile to drive cyclization). Membrane separation technologies (e.g., nanofiltration) can purify intermediates .
Q. Q7: How do solvent polarity and temperature affect the stability of the dihydropyran ring during storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
